molecular formula C12H25NO5S B1598922 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol CAS No. 436099-69-3

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol

Cat. No.: B1598922
CAS No.: 436099-69-3
M. Wt: 295.40 g/mol
InChI Key: IBHJLRZIELQVTB-UHFFFAOYSA-N
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Description

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is a useful research compound. Its molecular formula is C12H25NO5S and its molecular weight is 295.40 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvent Interactions and Solvation Effects

Research on the solvation effects and solvent interactions in binary mixtures has been detailed, showcasing the complex interplay between solute-solvent and solvent-solvent interactions. For instance, studies on the solvation of Brooker's merocyanine in binary solvent mixtures comprising formamides and hydroxylic solvents, including butan-1-ol, have been conducted to understand the synergistic effects observed in many binary mixtures. These studies provide insights into hydrogen bonding and solvophobic interactions contributing to solvent complexes' formation, which could be relevant for understanding the solvation behavior of compounds like 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (Bevilaqua, Silva, & Machado, 2004).

Structural Analysis and Crystallography

The crystal structures of anticonvulsant enaminones and their hydrogen bonding have been determined, providing a foundation for the analysis of molecular structures that could be analogs or derivatives of this compound. Such studies are crucial for understanding the molecular geometry, electron distribution, and potential interaction sites within molecules, which are essential for drug design and materials science (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Catalytic Activity

Research into new synthetic routes and the catalytic activity of compounds offers insights into the development of novel materials and reactions. For example, the synthesis of new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines and their application in catalysis for cyclohexene oxidation reveal the potential for developing new catalysts based on the structural framework similar to this compound. Such studies contribute to the advancement of organic synthesis and catalytic processes, which are pivotal in pharmaceutical manufacturing and chemical engineering (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol involves the reaction of cyclohexene with ethylene oxide to form 2-cyclohex-1-enyl-ethanol, which is then reacted with butyraldehyde to form 4-(2-Cyclohex-1-enyl-ethyl)-butanal. This intermediate is then reduced with sodium borohydride to form 4-(2-Cyclohex-1-enyl-ethyl)-butanol, which is then reacted with ethylenediamine to form the final product.", "Starting Materials": [ "Cyclohexene", "Ethylene oxide", "Butyraldehyde", "Sodium borohydride", "Ethylenediamine" ], "Reaction": [ "Cyclohexene + Ethylene oxide -> 2-cyclohex-1-enyl-ethanol", "2-cyclohex-1-enyl-ethanol + Butyraldehyde -> 4-(2-Cyclohex-1-enyl-ethyl)-butanal", "4-(2-Cyclohex-1-enyl-ethyl)-butanal + Sodium borohydride -> 4-(2-Cyclohex-1-enyl-ethyl)-butanol", "4-(2-Cyclohex-1-enyl-ethyl)-butanol + Ethylenediamine -> 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol" ] }

CAS No.

436099-69-3

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

IUPAC Name

4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol;sulfuric acid

InChI

InChI=1S/C12H23NO.H2O4S/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4)

InChI Key

IBHJLRZIELQVTB-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNCCCCO

Canonical SMILES

C1CCC(=CC1)CCNCCCCO.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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